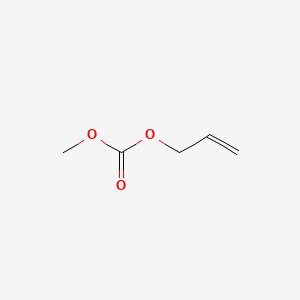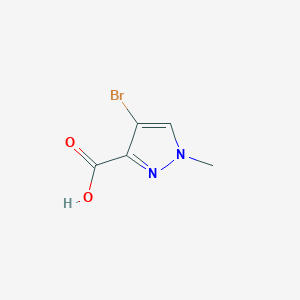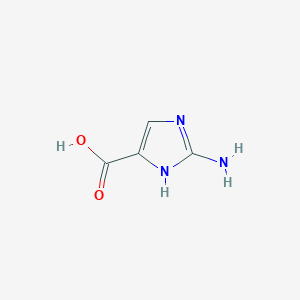
4-(4-Ethylanilino)-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylanilino)-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivation
4-Oxobutenoic acids, including derivatives like 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, have significant applications in synthesis and chemical derivations. Uguen et al. (2021) describe the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting their role as biologically active species and versatile intermediates for further derivatisation. This method offers a practical approach for synthesizing a broad range of 4-oxo-butenoic acids, emphasizing their utility in chemical syntheses (Uguen et al., 2021).
Biological Activity and Medical Applications
The derivatives of 4-oxo-2-butenoic acid have been explored for their biological activities, particularly in medical research. For instance, compounds synthesized from 4-oxo-2-butenoic acid have shown potential as HIV-1 integrase inhibitors, with significant enzymatic and antiviral activity, as reported by Vandurm et al. (2009) (Vandurm et al., 2009). Similarly, Oktay et al. (2016) synthesized derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid and found them to be potent inhibitors of human carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications (Oktay et al., 2016).
Industrial and Material Applications
Beyond medical applications, 4-oxo-2-butenoic acid derivatives find use in industrial and material science. For example, Habeeb and Saleh (2021) explored the application of poly4-(nicotinamido)-4-oxo-2-butenoic acid as an anticorrosion coating on stainless steel surfaces, demonstrating the compound's utility in enhancing corrosion resistance (Habeeb & Saleh, 2021).
Propriétés
IUPAC Name |
4-(4-ethylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHORVVZJAIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)












